3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid
Description
3-(4,5-Dichloro-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound featuring an imidazole ring substituted with chlorine atoms at the 4- and 5-positions, linked to a propanoic acid moiety via a methylene group. The chlorine substituents enhance electronegativity and lipophilicity, which may improve binding to biological targets and metabolic stability compared to non-halogenated derivatives.
Properties
IUPAC Name |
3-(4,5-dichloroimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c7-5-6(8)10(3-9-5)2-1-4(11)12/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXRTOWAJZZOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid typically involves the reaction of 4,5-dichloroimidazole with a suitable propanoic acid derivative. One common method includes dissolving 4,5-dichloroimidazole in an organic solvent, followed by the addition of a propanoic acid derivative under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization or distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Dichloro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
3-(4,5-Dichloro-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4,5-dichloro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Imidazole Derivatives
- 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride (CAS 1215372-45-4) Structure: Diphenyl substitution at imidazole positions 4 and 5; propanoic acid at position 1. Molecular Weight: 328.79 g/mol . Key Differences: Phenyl groups increase steric bulk and lipophilicity compared to chlorine atoms. The hydrochloride salt form improves aqueous solubility. Synthesis: Likely involves coupling of imidazole precursors with propanoic acid derivatives, analogous to methods in (e.g., alkylation of imidazole with bromopropanoic acid).
- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid Structure: Methyl group at imidazole nitrogen (position 1); thioether linkage at position 2. The methyl group reduces ring acidity compared to chlorine substituents. Synthesis: Reaction of methimazole with 3-bromopropanoic acid, yielding substitution at sulfur .
Chlorinated Phenylpropanoic Acid Derivatives
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (Marine Streptomyces metabolite) Structure: Dichlorinated phenyl ring with a hydroxyl group; propanoic acid side chain. Biological Activity: Exhibits selective antimicrobial activity against E. coli and S. aureus (MIC values < 10 µg/mL) . Chlorine positions (3,5 vs. 4,5) also influence electronic effects.
Other Heterocyclic Propanoic Acid Derivatives
- 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid Structure: Pyran ring fused to propanoic acid. Biological Activity: Moderate antifungal activity against Aspergillus niger (MIC ~50 µg/mL) . Key Differences: The pyran oxygen creates a more electron-rich system compared to imidazole, altering reactivity and target selectivity.
Data Tables
Table 1: Structural and Physical Properties
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